2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Description
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C12H11F2N5O2S and its molecular weight is 327.31. The purity is usually 95%.
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Scientific Research Applications
Structural Modifications and Binding Affinity
Research into analogs of modafinil, a compound structurally similar to the given chemical, has shown that modifications to the diphenyl rings can significantly affect binding affinity to the dopamine transporter (DAT), indicating a potential for the treatment of psychostimulant abuse. Halogen substitutions have resulted in amide analogs with improved binding affinity for DAT, demonstrating the critical role of structural elements in drug-receptor interactions (Okunola-Bakare et al., 2014).
Antiviral Activity
Derivatives of 1,2,4-triazine, closely related to the chemical , have been synthesized and evaluated for their antiviral properties. A study highlighted the antiviral activity of certain analogs against the influenza A virus (H1N1), showcasing their potential as lead compounds for further development into antiviral drugs (Demchenko et al., 2020).
Antimicrobial and Antifungal Activities
New thiazolidin-4-one derivatives, incorporating the 1,2,4-triazine scaffold, have been synthesized and tested for their antimicrobial activities. These compounds exhibited significant antibacterial activity against various strains, such as Staphylococcus aureus and Escherichia coli, highlighting the importance of the 1,2,4-triazine core in developing new antimicrobial agents (Baviskar et al., 2013).
Molecular Docking and Computational Studies
Computational approaches have been employed to understand the binding modes and interactions of 1,2,4-triazine derivatives with various biological targets. Molecular docking studies have helped in identifying the structural features necessary for high affinity and selectivity towards specific receptors, providing insights into the design of more effective molecules (Jenepha Mary et al., 2022).
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N5O2S/c1-6-11(21)19(15)12(18-17-6)22-5-10(20)16-9-3-2-7(13)4-8(9)14/h2-4H,5,15H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZIAIYXCRTTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.